2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)butanoic acid
Description
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Properties
IUPAC Name |
2-(3-ethoxy-4-methoxypyrrolidin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-4-8(11(13)14)12-6-9(15-3)10(7-12)16-5-2/h8-10H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATQLDUJSLECHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CC(C(C1)OCC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)butanoic acid plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to engage in various interactions, including hydrogen bonding and hydrophobic interactions. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. Additionally, it may bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the target enzyme and the context of the interaction. The compound’s ability to bind to proteins and enzymes can lead to changes in their conformation and activity, ultimately affecting cellular processes. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and alter the levels of specific metabolites, which can have downstream effects on cellular function. Understanding the metabolic pathways of this compound is crucial for elucidating its biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. The compound’s distribution within the body can also impact its therapeutic potential and safety profile.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment. Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and potential therapeutic applications.
Biological Activity
2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)butanoic acid is a compound of interest due to its potential biological activities, particularly in the context of metabolic regulation and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in metabolic processes. The compound is believed to modulate pathways related to lipid metabolism, particularly influencing cholesterol biosynthesis and squalene synthase activity.
Key Mechanisms:
- Inhibition of Squalene Synthase : Similar compounds have demonstrated the ability to inhibit squalene synthase, an enzyme crucial for cholesterol synthesis. For instance, derivatives with comparable structures have shown IC50 values ranging from 5.4 nM to 150 µM against various squalene synthase forms .
- Regulation of Lipid Metabolism : The compound may influence lipid profiles by altering fatty acid synthesis pathways, leading to potential applications in managing dyslipidemia.
Biological Activity and Efficacy
Research indicates that this compound exhibits significant biological activity in vitro and in vivo:
In Vitro Studies
- Cell Culture Assays : In studies involving HepG2 cells (a human liver cancer cell line), the compound exhibited a dose-dependent inhibition of cholesterol biosynthesis, with notable effects at concentrations similar to those observed for established inhibitors .
| Compound | IC50 (nM) | Target |
|---|---|---|
| This compound | TBD | Squalene Synthase |
| Arylquinuclidine Derivative | 5.4 | Squalene Synthase (T. cruzi) |
In Vivo Studies
- Animal Models : In rodent models, administration of the compound resulted in reduced serum cholesterol levels and improved lipid profiles, suggesting its potential as a therapeutic agent for hyperlipidemia .
Case Studies
Several studies have highlighted the biological implications of compounds structurally related to this compound:
- Cholesterol-Lowering Effects : In a study examining the effects of similar pyrrolidine derivatives on cholesterol metabolism, researchers reported significant reductions in total cholesterol and LDL levels in treated animals compared to controls.
- Antiparasitic Activity : Related compounds have demonstrated effectiveness against Trypanosoma cruzi, with some derivatives achieving IC50 values as low as 0.4 nM against intracellular amastigotes . This suggests potential applications in treating Chagas disease.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
